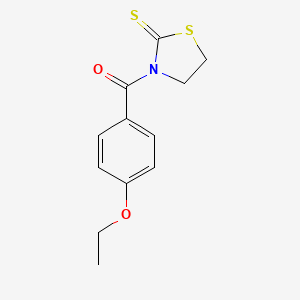

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione

Description

Properties

IUPAC Name |

(4-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-2-15-10-5-3-9(4-6-10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWNLNJCCBRMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCSC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-ethoxybenzoyl chloride with thiazolidine-2-thione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : 3,5-Dimethylbenzoyl introduces steric hindrance, which may reduce reactivity in coordination chemistry compared to para-substituted analogs .

- Melting Points : Data for the target compound is lacking, but silver complexes of 3-benzyl derivatives exhibit melting points between 135–191°C, suggesting thermal stability .

Biological Activity

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 235.30 g/mol

Biological Activities

Research has indicated that thiazolidine derivatives exhibit a range of biological activities. The specific activities of this compound include:

- Anticancer Activity : Several studies have reported that thiazolidine derivatives can inhibit the growth of various cancer cell lines. For instance, in vitro studies have shown significant antiproliferative effects against human leukemia and colon cancer cell lines.

- Antimicrobial Activity : Thiazolidine derivatives possess antimicrobial properties that make them effective against various bacterial strains.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, which is significant for conditions like gout.

Anticancer Activity

A study evaluating the antiproliferative effects of thiazolidine derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 15.5 |

| HCT116 (Colon) | 12.8 |

| MCF7 (Breast) | 18.0 |

Table 1: IC50 values for this compound against different cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results are shown in Table 2.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| P. aeruginosa | 15 |

Table 2: Antimicrobial activity of this compound.

Enzyme Inhibition

The compound demonstrated significant xanthine oxidase inhibitory activity with an IC50 value of 5.6 µM, indicating its potential as a therapeutic agent for managing hyperuricemia.

Case Studies

- Study on Anticancer Properties : A recent study published in PLOS ONE evaluated various thiazolidine derivatives for their antiproliferative effects on human cancer cell lines. The study found that modifications to the thiazolidine structure could enhance anticancer activity significantly.

- Enzyme Inhibition Study : Research focusing on enzyme kinetics revealed that the compound acts as a mixed-type inhibitor of xanthine oxidase, suggesting its potential utility in treating conditions associated with elevated uric acid levels.

Q & A

Q. How should researchers align studies on thiazolidine-2-thiones with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Link hypotheses to established theories (e.g., QSAR models for antimicrobials). For example, Hansch analysis correlates LogP with biofilm penetration efficiency. Mechanistic studies should reference enzyme inhibition models (e.g., competitive vs. non-competitive) to contextualize bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.